molecular formula C18H18N2S2 B5393309 1,4-BIS-(THIOBENZOYL)-PIPERAZINE CAS No. 6391-95-3

1,4-BIS-(THIOBENZOYL)-PIPERAZINE

Cat. No.: B5393309
CAS No.: 6391-95-3
M. Wt: 326.5 g/mol
InChI Key: UAECCVTYKLPSEX-UHFFFAOYSA-N
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Description

1,4-BIS-(THIOBENZOYL)-PIPERAZINE is an organic compound that features a piperazine ring substituted with thiobenzoyl groups at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS-(THIOBENZOYL)-PIPERAZINE typically involves the reaction of piperazine with thiobenzoyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the reactants and products. Solvents such as dichloromethane or chloroform are commonly used to dissolve the reactants and facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS-(THIOBENZOYL)-PIPERAZINE undergoes various chemical reactions, including:

    Oxidation: The thiobenzoyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where the thiobenzoyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alkoxides are used in the presence of a base to facilitate the substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1,4-BIS-(THIOBENZOYL)-PIPERAZINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and coordination polymers.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological membranes.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.

    Industry: Utilized in the development of new materials with specific properties, such as luminescent sensors and catalysts.

Mechanism of Action

The mechanism of action of 1,4-BIS-(THIOBENZOYL)-PIPERAZINE involves its interaction with molecular targets such as enzymes and receptors. The thiobenzoyl groups can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. Additionally, the compound can disrupt cellular membranes, leading to cell death in microbial organisms.

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS-(PHENOXYBENZOYL)-BENZENE: Similar in structure but with phenoxybenzoyl groups instead of thiobenzoyl groups.

    1,4-BIS-(NAPHTHALEN-1-YLETHYNYL)BENZENE: Contains naphthalen-1-ylethynyl groups, used in the synthesis of polymers and materials with unique optical properties.

    2,5-DISUBSTITUTED 1,4-BIS-(4,5-DIPHENYL-1H-IMIDAZOL-2-YL)BENZENE: Features imidazolyl groups, known for their electrochemical properties.

Uniqueness

1,4-BIS-(THIOBENZOYL)-PIPERAZINE is unique due to the presence of thiobenzoyl groups, which impart distinct chemical reactivity and biological activity. The sulfur atoms in the thiobenzoyl groups contribute to the compound’s ability to form covalent bonds with biological molecules, making it a valuable tool in medicinal chemistry and biological research.

Properties

IUPAC Name

[4-(benzenecarbonothioyl)piperazin-1-yl]-phenylmethanethione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2S2/c21-17(15-7-3-1-4-8-15)19-11-13-20(14-12-19)18(22)16-9-5-2-6-10-16/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAECCVTYKLPSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=S)C2=CC=CC=C2)C(=S)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6391-95-3
Record name 1,4-BIS-(THIOBENZOYL)-PIPERAZINE
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